9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
CAS No.: 97845-60-8
Cat. No.: VC21352238
Molecular Formula: C14H18ClN5O4
Molecular Weight: 355.78 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 97845-60-8 |
---|---|
Molecular Formula | C14H18ClN5O4 |
Molecular Weight | 355.78 g/mol |
IUPAC Name | [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate |
Standard InChI | InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19) |
Standard InChI Key | KXPSHSVVYGZKAV-UHFFFAOYSA-N |
SMILES | CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C |
Canonical SMILES | CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C |
Appearance | White Solid |
Melting Point | 109-110 °C |
Chemical Identity and Classification
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is formally identified through several standardized chemical classification systems. This compound is registered with Chemical Abstracts Service (CAS) under the number 97845-60-8 and has the European Inventory of Existing Commercial Chemical Substances (EINECS) number 619-293-7 . Its molecular formula is C14H18ClN5O4, corresponding to a molecular weight of 355.78 daltons . The compound belongs to the purine derivative class, specifically characterized by its 2-amino-6-chloropurine core structure with an attached 4-acetoxy-3-acetoxymethylbutyl substituent at the 9-position.
Within pharmaceutical contexts, this molecule is recognized by several synonymous identifiers, including "Penciclovir Impurity E," "Famciclovir Impurity 15," "Famciclovir 6-Chloro Impurity," and "Fanciclovir USP Impurity M" . These alternative designations reflect its significant role as a known impurity in the production and quality control of antiviral medications, particularly Famciclovir and its related compounds.
Structural Characteristics
The structure of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine features a purine nucleus with specific functional group modifications. The purine scaffold contains a chlorine atom at position 6 and an amino group at position 2. The distinctive feature is the 4-acetoxy-3-acetoxymethylbutyl substituent attached at the nitrogen in position 9 of the purine ring. This substituent contains two acetoxy groups that are critical to its chemical behavior and relevance in pharmaceutical synthesis.
Physical and Chemical Properties
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine possesses a range of measurable physical and chemical properties that define its behavior under various conditions. This section presents a comprehensive overview of these properties, essential for understanding its handling, storage, and application in research and industrial settings.
Physical State and Appearance
The compound exists as a solid at room temperature, typically appearing as an off-white to light yellow crystalline material . This characteristic appearance serves as a preliminary identifier during visual quality control processes in pharmaceutical manufacturing.
Thermodynamic Properties
The compound demonstrates specific thermal behavior, with a melting point range of 132-134°C when recrystallized from isopropanol . Its predicted boiling point is considerably higher at approximately 575.0±60.0°C under standard conditions, though this value is based on computational predictions rather than direct experimental measurement . The compound has negligible vapor pressure (reported as 0 Pa at 25°C), indicating minimal volatility at room temperature .
Solution Properties and Solubility
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C14H18ClN5O4 | - |
Molecular Weight | 355.78 | - |
Physical State | Solid | Room temperature |
Appearance | Off-white to light yellow | - |
Melting Point | 132-134°C | Solvent: isopropanol |
Boiling Point | 575.0±60.0°C | Predicted value |
Density | 1.49±0.1 g/cm³ | Predicted value |
Vapor Pressure | 0 Pa | At 25°C |
Solubility | Slightly soluble | In DMSO and methanol |
pKa | 2.23±0.10 | Predicted value |
LogP | 0.92 | At 25°C and pH 9.1 |
Stability Considerations
The stability profile of this compound necessitates specific storage conditions. It is recommended to store the compound under inert gas (nitrogen or argon) at temperatures between 2–8°C to prevent degradation through oxidation or other chemical reactions . This requirement for controlled storage conditions has implications for its handling in research and manufacturing environments.
Pharmaceutical Significance
The primary significance of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine lies in its relationship to antiviral pharmaceuticals, particularly Famciclovir and Penciclovir. Understanding this relationship provides context for its importance in pharmaceutical quality control and regulatory compliance.
Relationship to Famciclovir and Antiviral Therapy
Famciclovir, the parent drug associated with this impurity, is a significant antiviral medication primarily used in the treatment of herpes simplex virus (HSV) infections, herpes zoster (shingles), and recurrent genital herpes. As a prodrug of Penciclovir, Famciclovir undergoes metabolism in the body to form the active antiviral compound. The structural similarity between 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine and Famciclovir is evident in their shared purine-based scaffold, which explains why this compound can emerge as an impurity during Famciclovir synthesis.
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